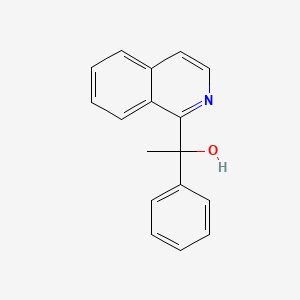

1-(1-Isoquinolinyl)-1-phenylethanol

Description

1-(1-Isoquinolinyl)-1-phenylethanol is a secondary alcohol derivative featuring a phenyl group and an isoquinoline moiety. These compounds are critical in pharmaceuticals, fragrances, and organic synthesis due to their chiral properties and functional versatility . The isoquinoline substitution in 1-(1-Isoquinolinyl)-1-phenylethanol likely enhances its binding affinity in enzymatic or catalytic systems, distinguishing it from simpler phenylethanol derivatives.

Properties

CAS No. |

5467-83-4 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

1-isoquinolin-1-yl-1-phenylethanol |

InChI |

InChI=1S/C17H15NO/c1-17(19,14-8-3-2-4-9-14)16-15-10-6-5-7-13(15)11-12-18-16/h2-12,19H,1H3 |

InChI Key |

IOKVUHVEJQSUIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=NC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isoquinolinyl)-1-phenylethanol typically involves the reaction of isoquinoline with phenylacetaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with isoquinoline to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at low levels to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of 1-(1-Isoquinolinyl)-1-phenylethanol may involve catalytic hydrogenation of isoquinoline derivatives in the presence of a suitable catalyst such as palladium on carbon. This method allows for the efficient and scalable production of the compound, making it accessible for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isoquinolinyl)-1-phenylethanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group in 1-(1-Isoquinolinyl)-1-phenylethanol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Isoquinolinyl phenyl ketone.

Reduction: Isoquinolinyl phenylmethanol.

Substitution: Isoquinolinyl phenyl ethers or amines.

Scientific Research Applications

The compound 1-(1-Isoquinolinyl)-1-phenylethanol has garnered attention in various scientific research applications due to its unique structural and chemical properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies from diverse sources.

Medicinal Chemistry

1-(1-Isoquinolinyl)-1-phenylethanol has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves enzyme inhibition and modulation of cellular pathways related to apoptosis.

- Neuropharmacology : Studies have shown that this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

The compound's biological activity has been explored in various contexts:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which is critical for developing drugs targeting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 1-(1-Isoquinolinyl)-1-phenylethanol in different applications:

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(1-Isoquinolinyl)-1-phenylethanol exhibited IC₅₀ values lower than 20 μM against various cancer cell lines, indicating strong anticancer properties. The research emphasized the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Neuropharmacological Effects

In a study focusing on neuropharmacology, researchers found that the compound modulated dopamine receptor activity, suggesting its potential role in treating conditions like Parkinson's disease. The findings indicated that specific structural features were crucial for receptor interactions.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of 1-(1-Isoquinolinyl)-1-phenylethanol revealed promising results against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Summary of Findings

The following table summarizes key findings related to the applications of 1-(1-Isoquinolinyl)-1-phenylethanol:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against multiple cancer cell lines (IC₅₀ < 20 μM) |

| Neuropharmacology | Modulates dopamine receptor activity; potential for treating neurodegenerative diseases |

| Antimicrobial Activity | Effective against Gram-positive bacteria; potential for antibiotic development |

Mechanism of Action

The mechanism of action of 1-(1-Isoquinolinyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenylethanol

- Structure : Basic secondary alcohol with a phenyl group.

- Applications : Used in fragrances, solvatochromic dyes, and as a chiral intermediate in pharmaceuticals .

- Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., Novozyme 435) achieves enantiomeric purity, with optimized conditions via response surface methodology (RSM) .

- Antifungal Activity: Inhibits Botrytis cinerea via a Quorum Sensing-like mechanism, distinct from 3-phenyl-1-propanol, which targets early fungal growth phases .

- Toxicity : Acute oral LD₅₀ in rats is 400 mg/kg, with low dermal toxicity (LD₅₀ > 2.5 g/kg in rabbits) .

1-(2-Naphthyl)ethanol

- Structure: Naphthyl-substituted ethanol.

- Enzymatic Inhibition: Acts as a competitive inhibitor of ethylbenzene dehydrogenase (EbDH) with higher efficiency than (S)-1-phenylethanol due to better fit in the hydrophobic binding pocket .

- Catalytic Applications : Used in lipase-catalyzed acylation studies, showing substrate selectivity influenced by steric bulk .

3-Phenyl-1-propanol

- Structure : Longer alkyl chain with a terminal phenyl group.

- Antifungal Role: Inhibits conidia germination and sporulation in B. cinerea, contrasting with 1-phenylethanol’s disease-suppressive action .

1-(4-Methylphenyl)ethanol

- Structure : Methyl-substituted phenyl group.

- Enzymatic Resolution: Demonstrates distinct enantioselectivity in lipase-catalyzed acylation compared to 1-phenylethanol, highlighting substituent effects on catalytic efficiency .

Acetophenone

- Structure: Ketone derivative of 1-phenylethanol.

- Metabolic Role: Intermediate in anaerobic ethylbenzene degradation by Denitrifying strain EbN1. 1-Phenylethanol is oxidized to acetophenone, which undergoes carboxylation .

- Photocatalysis: Oxidized to acetophenone/pinacol in photocatalytic systems, with efficiency modulated by substituents (e.g., isoquinoline may alter redox kinetics) .

Comparative Data Table

Biological Activity

1-(1-Isoquinolinyl)-1-phenylethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C16H15NO

- Molecular Weight : 251.30 g/mol

- IUPAC Name : 1-(1-isoquinolinyl)-1-phenylethanol

The biological activity of 1-(1-Isoquinolinyl)-1-phenylethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes.

- Membrane Interaction : The compound can interact with cellular membranes, potentially affecting membrane fluidity and permeability.

Antimicrobial Activity

Research indicates that 1-(1-Isoquinolinyl)-1-phenylethanol demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The neuroprotective properties of 1-(1-Isoquinolinyl)-1-phenylethanol have also been investigated. It appears to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enzyme inhibition leading to altered metabolic pathways in cancer cells. |

| Study 2 | Highlighted antimicrobial efficacy against drug-resistant bacterial strains, suggesting therapeutic potential. |

| Study 3 | Investigated neuroprotective effects, showing reduced neuronal cell death in oxidative stress models. |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that 1-(1-Isoquinolinyl)-1-phenylethanol exhibits enhanced biological activity due to the isoquinoline moiety, which contributes to its unique interactions with biological targets.

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| 1-(1-Isoquinolinyl)-1-phenylethanol | High | Moderate | High |

| Other Isoquinoline Derivatives | Moderate | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.